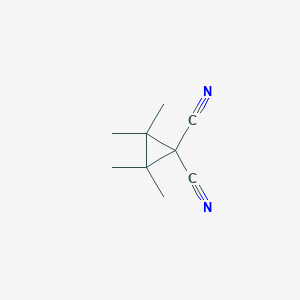

![molecular formula C7H6F2S B072450 [(Difluoromethyl)thio]benzene CAS No. 1535-67-7](/img/structure/B72450.png)

[(Difluoromethyl)thio]benzene

Descripción general

Descripción

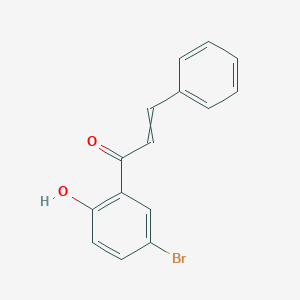

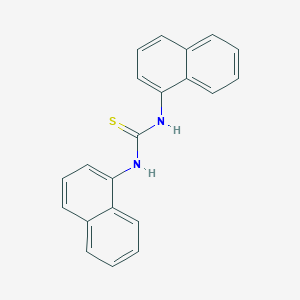

[(Difluoromethyl)thio]benzene is a chemical compound with the molecular formula C7H6F2S . It has a molecular weight of 160.19 .

Synthesis Analysis

Easily available aryl and alkyl thiocyanates can be converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene under transition metal-free conditions .Molecular Structure Analysis

The molecular structure of [(Difluoromethyl)thio]benzene is represented by the formula C7H6F2S . The average mass is 160.184 Da and the monoisotopic mass is 160.015823 Da .Chemical Reactions Analysis

The difluorocarbenes generated react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products such as (a) difluoromethyl (thio)ethers, (b) fluorinated thiophenes, © fluorinated thia/oxazoles, (d) fluorinated cyclopentanones, and (e) difluoroalkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of [(Difluoromethyl)thio]benzene include a boiling point of 140.0±0.0 °C at 760 mmHg . It is classified as a flammable liquid, category 3 .Aplicaciones Científicas De Investigación

Late-stage Difluoromethylation

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Summary of the Application

Late-stage difluoromethylation involves the introduction of difluoromethyl groups in the final stages of synthetic protocols . This process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Methods of Application

This process has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Photocatalytic Difluoromethylation

Specific Scientific Field

Chemistry, specifically Photocatalysis .

Summary of the Application

Photocatalytic difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Methods of Application

Visible-light-photocatalyzed difluoromethylation reactions are used in this process .

Results or Outcomes

The introduction of difluoromethyl groups into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .

Single-Benzene-Based Fluorophores

Specific Scientific Field

Chemistry, specifically Fluorophore Design and Analysis .

Summary of the Application

Single-Benzene-Based Fluorophores (SBBFs) have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They have been used in various basic research fields and industries .

Methods of Application

The design and analysis of SBBFs involve the study of the relationship between its structure and photophysical properties both in the solution- and solid-state .

Results or Outcomes

The development of SBBFs has ushered in a new era in biology and materials science .

Acaricide Development

Specific Scientific Field

Chemistry, specifically Pesticide Development .

Summary of the Application

Trifluoroethyl thioether derivatives, such as “[(Difluoromethyl)thio]benzene”, exhibit excellent bioactivity . They have been used in the development of novel pesticides .

Methods of Application

The development process involves introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .

Results or Outcomes

The development of these compounds has resulted in highly effective acaricides . For example, HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae .

Generation of Difluorocarbenes

Summary of the Application

The generation of free and metal difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .

Methods of Application

This process involves the generation of difluorocarbenes from specific precursors .

Results or Outcomes

The generated difluorocarbenes can be applied to the facile synthesis of valuable organofluorine compounds .

Fluorescence-Based Materials

Specific Scientific Field

Chemistry, specifically Materials Science .

Summary of the Application

Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

Methods of Application

The development of fluorescence-based materials involves the design and analysis of fluorophores and the study of the relationship between its structure and photophysical properties both in the solution- and solid-state .

Results or Outcomes

The development of these materials has led to advances in various fields, including biology and materials science .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

difluoromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBCPHMQJEQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165340 | |

| Record name | ((Difluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Difluoromethyl)thio]benzene | |

CAS RN |

1535-67-7 | |

| Record name | [(Difluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Difluoromethyl)thio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Difluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(difluoromethyl)thio]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(Difluoromethyl)thio]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q3LB9LTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)